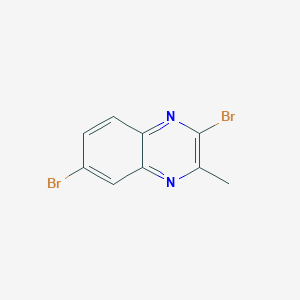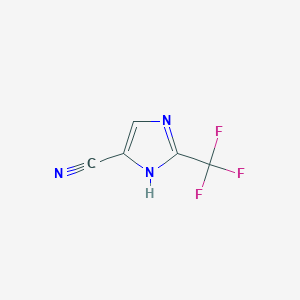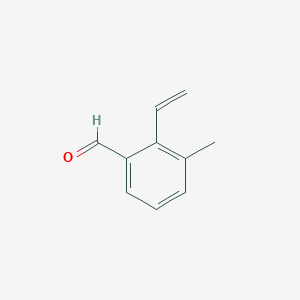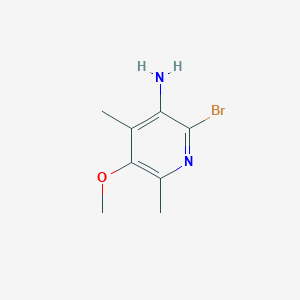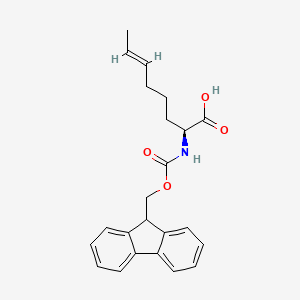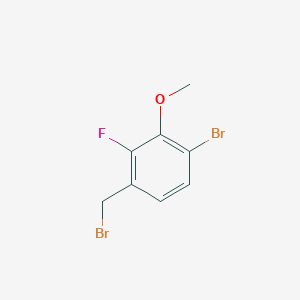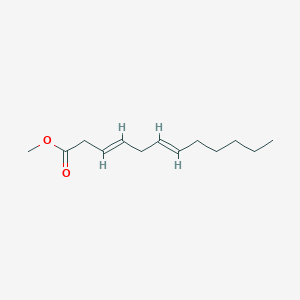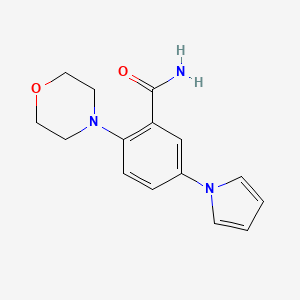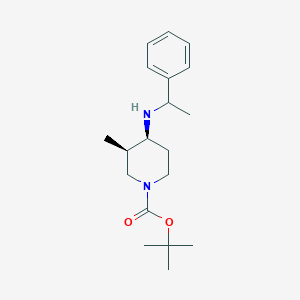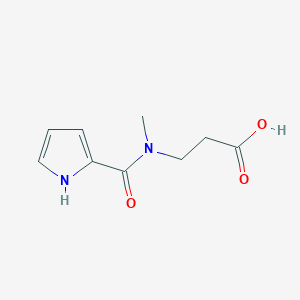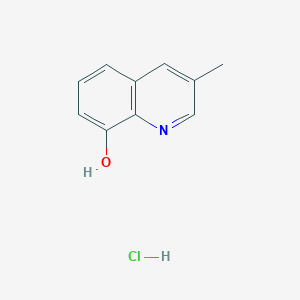
3-Methylquinolin-8-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 2-nitrophenol.
Reaction with Hydrochloric Acid: These starting materials are mixed homogeneously and hydrochloric acid is added.
Addition of Crotonaldehyde: Crotonaldehyde is then added under stirring conditions.
Heating: The mixture is heated for approximately 6 hours and then left overnight to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 3-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically leads to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction results in the formation of hydrogenated quinoline derivatives.
Substitution Products: Substitution reactions yield a variety of quinoline derivatives depending on the substituents introduced.
科学研究应用
Chemistry: 3-Methylquinolin-8-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential use in treating various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of 3-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . Additionally, the compound’s ability to form complexes with metal ions can disrupt cellular processes, contributing to its therapeutic potential .
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar to 3-Methylquinolin-8-ol but lacks the methyl group.
Chlorquinaldol: A derivative with additional chlorine atoms, used as an antiseptic.
Uniqueness: 3-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
3-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H |
InChI 键 |
ACKBYYXIYCPBIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


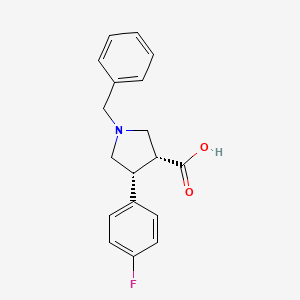
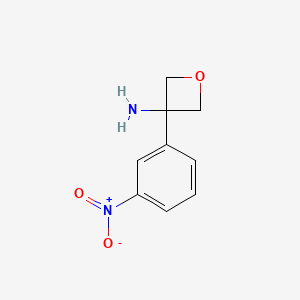
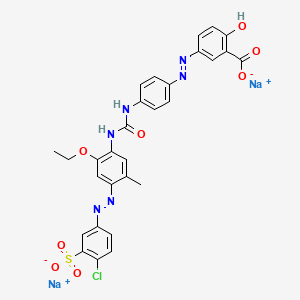
![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
